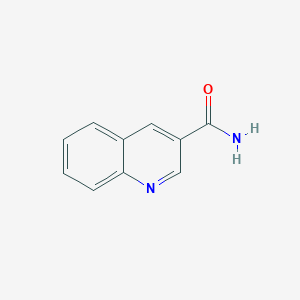

Quinoline-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTDCIWCFCUQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574189 | |

| Record name | Quinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6480-67-7 | |

| Record name | 3-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6480-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinoline-3-carboxamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for the preparation of quinoline-3-carboxamides (B1200007), a scaffold of significant interest in medicinal chemistry and drug discovery. The document details classical and modern synthetic routes, providing in-depth mechanistic insights, experimental protocols, and comparative data to aid in the selection and optimization of synthetic strategies.

Introduction

Quinoline-3-carboxamides are a class of heterocyclic compounds that have garnered substantial attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The quinoline (B57606) core, coupled with the functional versatility of the carboxamide group, allows for extensive structural modifications to modulate biological activity and pharmacokinetic properties. This guide explores the key synthetic methodologies for accessing this important chemical space.

Classical Synthesis Pathways

Traditional methods for the synthesis of the quinoline core, which can be adapted for quinoline-3-carboxamide synthesis, include the Gould-Jacobs reaction and the Friedländer annulation. A more direct and widely used classical approach for substituted quinoline-3-carboxamides is the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction Pathway

A robust and versatile method for the synthesis of 2-chloroquinoline-3-carboxamides proceeds via a three-step sequence starting from readily available acetanilides: Vilsmeier-Haack cyclization, oxidation, and subsequent amidation.[1][2]

Logical Workflow for Vilsmeier-Haack based Synthesis

References

The Discovery of Novel Quinoline-3-Carboxamide Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanism of Action as Potent Kinase Inhibitors

This technical guide provides a comprehensive overview of the discovery and development of novel quinoline-3-carboxamide derivatives, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the synthesis, biological evaluation, and mechanism of action of these compounds. Key experimental protocols are detailed, and quantitative data is presented in a clear, comparative format. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific rationale and processes involved.

Core Synthesis of the this compound Scaffold

The this compound core is a versatile scaffold amenable to various synthetic strategies. A common and effective method involves a multi-step synthesis commencing from appropriately substituted anilines. The Vilsmeier-Haack reaction is frequently employed to construct the quinoline (B57606) ring system, followed by oxidation and subsequent amidation to yield the final carboxamide derivatives.[1]

General Synthetic Protocol

A generalized synthetic scheme for the preparation of this compound derivatives is outlined below. This protocol is a composite of methodologies reported in the scientific literature.[1][2]

Step 1: Vilsmeier-Haack Cyclization An appropriately substituted acetanilide (B955) is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-formylquinoline.

Step 2: Oxidation of the Aldehyde The 3-formyl group is then oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) or sodium chlorite. This step yields the key intermediate, a 2-chloroquinoline-3-carboxylic acid.

Step 3: Amidation The final step involves the coupling of the quinoline-3-carboxylic acid with a desired amine to form the carboxamide linkage. This is typically achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine.

Biological Activity and Structure-Activity Relationship (SAR)

This compound derivatives have demonstrated a broad range of biological activities, with a significant focus on their anticancer properties. Many of these compounds function as potent inhibitors of protein kinases, particularly those involved in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4][5] Inhibition of ATM kinase can sensitize cancer cells to DNA-damaging agents, making these compounds promising candidates for combination therapies.[3]

Quantitative Biological Data

The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration that causes 50% growth inhibition (GI50) are key metrics for assessing the potency of these compounds.

| Compound ID | Target/Cell Line | IC50 (µM) | GI50 (µM) | Reference |

| Series 1 | HCT116 | - | 1.2 | [4] |

| MDA-MB-468 | - | 2.5 | [4] | |

| MDA-MB-231 | - | >10 | [4] | |

| Compound 4m | MCF-7 | 0.33 | - | [6] |

| K562 | 0.28 | - | [6] | |

| Compound 4n | MCF-7 | 0.33 | - | [6] |

| Compound 16b | ACP03 (gastric) | 1.92 | - | [7] |

| Compound 17b | ACP03 (gastric) | 5.18 | - | [7] |

| Compound 2f | P2X7R | 0.566 | - | [2] |

| Compound 2e | P2X7R | 0.624 | - | [2] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the evaluation of novel this compound derivatives.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

Western Blot Analysis of ATM Kinase Inhibition

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the inhibition of ATM kinase activity by monitoring the phosphorylation status of its downstream targets.[3][9]

Materials:

-

Cell culture dishes

-

This compound derivatives

-

DNA-damaging agent (e.g., etoposide (B1684455) or doxorubicin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-total-ATM, anti-phospho-p53, anti-total-p53)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to attach. Pre-treat the cells with the this compound inhibitor for 1-2 hours. Induce DNA damage by adding a DNA-damaging agent for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the ECL detection reagent. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of ATM and its downstream targets.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key signaling pathway and a typical experimental workflow.

ATM Signaling Pathway Inhibition

The following diagram illustrates the ATM-mediated DNA damage response pathway and the point of intervention for this compound inhibitors.

Experimental Workflow for Compound Evaluation

The diagram below outlines a typical experimental workflow for the discovery and preclinical evaluation of novel this compound derivatives.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. Their amenability to chemical modification allows for the fine-tuning of their biological activity and pharmacokinetic properties. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting class of compounds towards clinical application. The continued exploration of their mechanism of action and the development of more potent and selective derivatives hold the potential to address significant unmet medical needs.

References

- 1. atcc.org [atcc.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. [논문]In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species [scienceon.kisti.re.kr]

- 6. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abeomics.com [abeomics.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Quinoline-3-Carboxamide Scaffold for Drug Discovery

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Its versatile structure has been extensively explored, leading to the development of compounds with anticancer, immunomodulatory, anti-inflammatory, and anti-infective properties. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, key therapeutic targets, and associated in-vitro activity data. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented, along with visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of this compound derivatives commences with the preparation of 2-chloroquinoline-3-carbaldehyde (B1585622) intermediates via the Vilsmeier-Haack reaction. This is followed by oxidation of the aldehyde to a carboxylic acid and subsequent amidation.

General Synthesis Workflow

The logical flow for the synthesis of quinoline-3-carboxamides (B1200007) can be visualized as a three-step process starting from substituted acetanilides.

Caption: General synthesis workflow for quinoline-3-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction [1][2]

-

Reagent Preparation: To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents), add phosphorus oxychloride (POCl₃, 4.5 equivalents) dropwise at 0 °C.

-

Reaction Initiation: To the Vilsmeier reagent, add the corresponding substituted acetanilide (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture at 60-100 °C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into crushed ice with constant stirring.

-

Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) to yield the 2-chloroquinoline-3-carbaldehyde.

Protocol 2: Oxidation of 2-Chloroquinoline-3-carbaldehyde to Carboxylic Acid

-

Reaction Setup: Dissolve the 2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as a mixture of acetone (B3395972) and water.

-

Oxidizing Agent: Add potassium permanganate (B83412) (KMnO₄, 2 equivalents) portion-wise to the solution while maintaining the temperature at 25-30 °C.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours until the purple color of permanganate disappears.

-

Work-up: Filter the reaction mixture to remove manganese dioxide (MnO₂). Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The precipitated 2-chloroquinoline-3-carboxylic acid is filtered, washed with cold water, and dried.

Protocol 3: Amidation to form this compound

-

Acid Chloride Formation: To a solution of 2-chloroquinoline-3-carboxylic acid (1 equivalent) in a dry, inert solvent like dichloromethane (B109758) (DCM), add thionyl chloride (SOCl₂, 1.5 equivalents) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.

-

Coupling Reaction: Dissolve the resulting crude acid chloride in dry DCM and cool to 0 °C. Add a solution of the desired amine (1.1 equivalents) and a base like triethylamine (B128534) (TEA, 1.2 equivalents) in DCM dropwise.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound derivative.

Therapeutic Targets and Biological Activities

The this compound scaffold has been successfully employed to develop inhibitors for a variety of therapeutic targets, particularly in oncology and immunology.

Anticancer Activity

2.1.1. DNA Damage Response (DDR) Pathway Inhibition

A key strategy in cancer therapy is the inhibition of kinases involved in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4][5] By inhibiting ATM, cancer cells become more susceptible to DNA-damaging agents. Quinoline-3-carboxamides have emerged as potent ATM inhibitors.[3][6][7][8]

Caption: Inhibition of the ATM kinase in the DDR pathway.

Table 1: In-vitro Activity of this compound ATM Kinase Inhibitors

| Compound | Cellular ATM IC₅₀ (nM) | Kinase Selectivity (ATR IC₅₀, nM) | Kinase Selectivity (DNA-PK IC₅₀, nM) | Reference |

| 4 (HTS Hit) | 490 | >10000 | >10000 | [6] |

| 72 (AZ31) | 0.6 | >10000 | >10000 | [6] |

| 74 | 1.1 | >10000 | >10000 | [6] |

2.1.2. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[9][10][11][12] Several this compound derivatives have been developed as potent EGFR inhibitors.[13][14][15]

Caption: Inhibition of the EGFR signaling pathway.

Table 2: In-vitro Activity of this compound EGFR Inhibitors

| Compound | EGFR IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| 46 | 5.283 | MCF-7 | 3.46 | [13][14] |

| 47 | 0.49 | MCF-7 | 5.069 | [13][14] |

| 50 | 0.12 | - | - | [14] |

| 51 | 0.0318 | DLD1 | - | [14] |

2.1.3. Other Anticancer Targets

Quinoline-3-carboxamides have also shown inhibitory activity against other cancer-relevant targets such as Cholesteryl Ester Transfer Protein (CETP).[16]

Table 3: In-vitro Activity of this compound CETP Inhibitors

| Compound | CETP Inhibitory Rate (%) | Reference |

| 1 (Lead) | 30 | [16] |

| 24 | 80.1 | [16] |

| 26 | 80.1 | [16] |

Immunomodulatory Activity

Certain quinoline-3-carboxamides, such as paquinimod (B609837) and tasquinimod, exhibit potent immunomodulatory effects and have been investigated for the treatment of autoimmune diseases and cancer.[17][18][19][20] These compounds can modulate the function of myeloid cells and have been shown to target the S100A9 protein.[18][19]

Table 4: Immunomodulatory Activity of this compound Derivatives

| Compound | Assay | Result | Reference |

| 7d | TNF-α reduction in HepG-2 cells | from 162.5 to 57.4 pg/ml | [21] |

| 12 | TNF-α reduction in HepG-2 cells | from 162.5 to 49.2 pg/ml | [21] |

| 7d | NF-κB P65 reduction (%) | 69.33 | [21] |

| 12 | NF-κB P65 reduction (%) | 77.74 | [21] |

Key Biological Assay Protocols

Cytotoxicity Assay (MTT Assay)[23][24][25][26]

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for a typical MTT cytotoxicity assay.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ or GI₅₀ values.

Western Blot for ATM Kinase Inhibition[27][28][29][30]

This protocol is used to assess the inhibition of ATM kinase activity by measuring the phosphorylation of its downstream targets.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa, U2OS) and pre-treat with the this compound inhibitor for 1-2 hours. Induce DNA double-strand breaks by treating with an agent like etoposide (B1684455) or by ionizing radiation.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-Chk2 (Thr68), and a loading control (e.g., β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein and loading control.

Conclusion

The this compound scaffold represents a highly versatile and valuable core structure in modern drug discovery. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The extensive research into their anticancer and immunomodulatory properties has yielded promising lead compounds and clinical candidates. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the further exploration and development of novel therapeutics based on this remarkable scaffold.

References

- 1. ijsr.net [ijsr.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides | PLOS Biology [journals.plos.org]

- 19. Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Amelioration of experimental autoimmune encephalomyelitis by the this compound paquinimod: reduced priming of proinflammatory effector CD4(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New immunomodulatory anticancer quinazolinone-based thalidomide analogs: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Substituted Quinoline-3-Carboxamides: A Technical Guide

Introduction

Quinoline (B57606), a bicyclic heterocyclic scaffold, is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological properties.[1][2] The incorporation of a carboxamide linkage at the C-3 position has proven to be a particularly effective strategy for enhancing the therapeutic potential of this core, leading to the development of potent agents with diverse biological activities.[1] Substituted quinoline-3-carboxamides (B1200007) have demonstrated significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

This technical guide provides an in-depth analysis of the biological activities of substituted quinoline-3-carboxamides, with a focus on their anticancer properties as kinase inhibitors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to support further research and drug development efforts in this promising area.

Anticancer Activity: Kinase Inhibition

A primary mechanism behind the anticancer effects of quinoline-3-carboxamides is their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] Notably, derivatives of this scaffold have been developed as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase and Epidermal Growth Factor Receptor (EGFR) kinase.[6][7]

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

ATM kinase is a master regulator of the DNA Damage Response (DDR), a critical pathway that cancer cells exploit to survive DNA-damaging therapeutics.[6] Inhibiting ATM can sensitize cancer cells to treatments like radiation and chemotherapy.[8][9] A novel series of 3-quinoline carboxamides has been discovered and optimized as potent and selective ATM kinase inhibitors, evolving from a modestly potent high-throughput screening (HTS) hit.[8][10]

The DNA Damage Response (DDR) is a complex signaling network that cells activate in response to DNA lesions. ATM kinase plays a pivotal role in the response to DNA double-strand breaks (DSBs).

Quantitative Data: ATM Inhibition and Kinase Selectivity

Systematic modification of the this compound core has elucidated key structure-activity relationships (SAR) governing potency and selectivity.[8] The following tables summarize the inhibitory activity of key compounds.

Table 1: SAR of Modifications on the Quinoline Core against ATM.

| Compound | R4-amino Substituent | R6-Substituent | Cellular ATM IC50 (nM)[8] |

|---|---|---|---|

| 4 (HTS Hit) | 2-pyridinyl | H | 490 |

| 72 (AZ31) | (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl | 6-(methoxymethyl)-3-pyridinyl | 0.6 |

| 74 | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl | 6-(methoxymethyl)pyridin-3-yl | 1.1 |

Table 2: Kinase Selectivity Profile of Representative 3-Quinoline Carboxamides.

| Compound | ATM IC50 (nM)[8] | ATR IC50 (nM)[8] | DNA-PK IC50 (nM)[8] | mTOR IC50 (nM)[8] |

|---|---|---|---|---|

| 72 (AZ31) | 0.6 | >500 | >5000 | >5000 |

| 74 | 1.1 | >1000 | >5000 | >5000 |

Cytotoxicity Data

Several synthesized this compound derivatives have shown promising cytotoxicity against various cancer cell lines.[6][11]

Table 3: Cytotoxicity (GI₅₀ in µM) of Quinoline-3-Carboxamides in Cancer Cell Lines.

| Compound | HCT116 (Colon)[9][11] | MDA-MB-468 (Breast)[6][9] | MDA-MB-231 (Breast)[6][9] |

|---|---|---|---|

| 6a | 1.8 | >10 | >10 |

| 6b | 2.5 | 4.6 | >10 |

| 6h | 3.1 | 5.2 | >10 |

| KU60019 (Control) | 0.8 | 1.5 | 2.5 |

Note: The PTEN-negative cell line, MDA-MB-468, was more sensitive to the compounds than the PTEN-positive MDA-MB-231 cell line.[6]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a key driver in the growth and proliferation of many epithelial tumors, making it a prime target for anticancer therapies.[7] Quinoline-3-carboxamides have been designed and optimized as potent EGFR inhibitors.[7][12]

Table 4: EGFR Inhibition and Anticancer Activity of Quinoline-3-Carboxamides.

| Compound | EGFR IC50 (µM)[7] | MCF-7 (Breast Cancer) IC50 (µM)[7] |

|---|---|---|

| Compound III (Parent) | 5.283 | 3.46 |

| 5o (Furan derivative) | 2.61 | 3.355 |

| 6b (Thiophene derivative) | 0.49 | 5.069 |

| 8b | - | 0.839 |

| 10 (Benzyloxy derivative) | 1.73 | 10.85 |

Antimicrobial Activity

Substituted quinoline-3-carboxamides have also been investigated for their antimicrobial properties.[13][14] Certain derivatives show activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13]

Table 5: Antimicrobial Activity of 2-Chlorothis compound Derivatives.

| Compound | Activity | Organism | MBC/MIC Value (mM/µg/mL) |

|---|---|---|---|

| 5b | Bactericidal | MRSA | 3.79 mM (MBC)[13] |

| 5d | Bactericidal | S. aureus ATCC 25923 | 3.77 mM (MBC)[13] |

| 5f | Bactericidal | S. aureus ATCC 25923 | 1.79 mM (MBC)[13] |

| 1a, 1b, 1k-1o | Active | Aeromonas species | Zone of Inhibition at 200µg/ml[14] |

| 1f-1q, 1s, 1t | Active | Enterococcus species | Zone of Inhibition at 200µg/ml[14] |

Experimental Protocols

The discovery and validation of biologically active compounds rely on a structured experimental workflow, from initial screening to detailed mechanistic studies.

Protocol 1: Cellular ATM Inhibition Assay[8]

This assay quantifies the inhibition of ATM kinase activity by measuring the phosphorylation of a downstream substrate, KAP1.

-

Cell Culture and Treatment :

-

Seed human cancer cells (e.g., LoVo colorectal adenocarcinoma) onto 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compounds (quinoline-3-carboxamides) for 1 hour.

-

Induce DNA damage by exposing the cells to ionizing radiation (e.g., 2 Gy) to activate ATM.

-

Incubate the cells for 1 hour post-irradiation.

-

-

Immunofluorescence Staining :

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against phosphorylated KAP1 (p-KAP1 Ser824) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Image Acquisition and Analysis :

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear fluorescence intensity of p-KAP1.

-

Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

-

Protocol 2: Cytotoxicity Assay (General)[6]

This protocol determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

-

Cell Plating : Seed cancer cell lines (e.g., HCT116, MDA-MB-468) in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

-

Viability Assessment :

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB).

-

For MTT, incubate until formazan (B1609692) crystals form, then solubilize them with DMSO.

-

For SRB, fix cells with trichloroacetic acid, stain with SRB, and then solubilize the bound dye.

-

-

Data Analysis : Measure the absorbance using a microplate reader. Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ values.

Protocol 3: Western Blot Analysis for ATM Downregulation[6]

This method confirms that the cytotoxic effects are mediated through the target kinase.

-

Cell Lysis : Treat cells with the test compound, lyse them in RIPA buffer to extract total protein.

-

Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for total ATM or phosphorylated ATM. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A reduction in the ATM band intensity relative to the control confirms downregulation.

Structure-Activity Relationship (SAR) Summary

The biological activity of quinoline-3-carboxamides is highly dependent on the nature and position of substituents on the quinoline core.

-

C3-Carboxamide : The primary carboxamide is crucial. Replacing it with a carboxylic acid or a monomethylated carboxamide results in a loss of activity, suggesting it plays a key role in binding or maintaining the required conformation.[10]

-

C4-Amino Substituent : The nature of the substituent at the 4-position is a major determinant of potency. Chiral amines, such as (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl, have been shown to significantly increase inhibitory activity against ATM.[8]

-

C6-Substituent : Modifications at the 6-position with groups like 6-(methoxymethyl)-3-pyridinyl dramatically improve cellular potency against ATM.[8]

-

Quinoline Nitrogen : The nitrogen atom in the quinoline ring is believed to act as a hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase active site, which is characteristic of ATP-competitive inhibitors.[9][11]

Conclusion

Substituted quinoline-3-carboxamides represent a versatile and highly promising scaffold in modern drug discovery. They have been successfully optimized to yield potent and selective inhibitors of critical cancer targets like ATM and EGFR kinases, demonstrating significant potential for sensitizing tumors to conventional therapies. Furthermore, their utility extends to antimicrobial applications, addressing the ongoing challenge of drug resistance. The detailed structure-activity relationships established for this class provide a robust framework for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. Continued exploration of this chemical space is warranted to fully exploit its therapeutic potential.

References

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase [pubmed.ncbi.nlm.nih.gov]

- 7. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Quinoline-3-carboxamide as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Among its many derivatives, the quinoline-3-carboxamide core has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its applications in oncology and immunology.

Data Presentation: Biological Activities of this compound Derivatives

The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. The following tables summarize the quantitative data for various compounds, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Target/Cell Line | Activity Type | Value | Reference |

| ATM Kinase Inhibitors | ||||

| AZ31 | Cellular ATM | IC50 | 0.6 nM | [1] |

| Derivative 74 | Cellular ATM | IC50 | 1.1 nM | [1] |

| KU-59403 | ATM enzyme | IC50 | 3 nM | |

| KU-55933 | ATM enzyme | IC50 | 13 nM | |

| HTS Hit 4 | Cellular ATM | IC50 | 490 nM | [1] |

| Cytotoxic Agents | ||||

| Derivative 16b | ACP-03 (Gastric Cancer) | IC50 | 1.92 µM | |

| Derivative 17b | ACP-03 (Gastric Cancer) | IC50 | 5.18 µM | |

| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon Cancer) | IC50 | 8.12 µM | |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast Cancer) | IC50 | 7.5 µM (48h) | |

| Derivative 6b | HCT116 (Colon Cancer) | GI50 | 1.9 µM | |

| Derivative 6h | HCT116 (Colon Cancer) | GI50 | 2.5 µM |

Table 2: Immunomodulatory, Antimalarial, and Antibacterial Activities

| Compound/Derivative | Target/Organism | Activity Type | Value | Reference |

| Immunomodulators | ||||

| Tasquinimod (B611174) (ABR-215050) | S100A9 | Binding Affinity | Binds and inhibits interaction with TLR4/RAGE | [2] |

| Laquinimod | Aryl hydrocarbon receptor (AhR) | - | Agonist | [3] |

| Antimalarials | ||||

| Derivative Qs20 | P. falciparum Falcipain-2 | IC50 | 2.14 µM | [4] |

| Derivative Qs21 | P. falciparum Falcipain-2 | IC50 | 2.64 µM | [4] |

| Derivative Qs17 | P. falciparum Falcipain-2 | IC50 | 4.78 µM | [4] |

| Antibacterials | ||||

| Derivative 5b | S. aureus (MRSA) | MBC | 3.79 mM | [5] |

| Derivative 5d | S. aureus ATCC 25923 | MBC | 3.77 mM | [5] |

| Derivative 5f | S. aureus ATCC 25923 | MBC | 1.79 mM | [5] |

| Derivative 5d (quinolone hybrid) | Various G+ and G- strains | MIC | 0.125–8 µg/mL | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Core

The synthesis of the this compound scaffold typically involves a two-step process: the formation of a quinoline-3-carboxylic acid intermediate, followed by an amide coupling reaction.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carboxylic Acid

This protocol is adapted from the oxidation of 2-chloroquinoline-3-carbaldehydes.[7]

-

Preparation of the Reaction Mixture: In a round-bottom flask, suspend the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622) (0.01 mol) in 60 mL of ethanol (B145695).

-

Addition of Silver Nitrate (B79036): To the stirring suspension, add a warm solution of silver nitrate (2.71 g, 0.016 mol) in 30 mL of ethanol.

-

Addition of Sodium Hydroxide (B78521): Dropwise, add a solution of sodium hydroxide (2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol over 15 minutes at room temperature with intensive stirring.

-

Reaction: Stir the reaction mixture for 12 hours at room temperature.

-

Work-up: Filter the reaction mixture through a pad of Celite. Remove the solvent by rotary evaporation.

-

Acidification: Add water to completely dissolve the sodium salt of the carboxylic acid. Acidify the solution to pH 1 using a 15% aqueous HCl solution.

-

Isolation: Filter the resulting solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C to yield the 2-chloroquinoline-3-carboxylic acid.

Protocol 2: Amide Coupling to Form Quinoline-3-Carboxamides

This protocol describes a general method for amide bond formation using a coupling reagent.[8][9]

-

Reactant Preparation: In a round-bottom flask, dissolve the quinoline-3-carboxylic acid (1.0 eq), the desired primary or secondary amine (1.0-1.2 eq), and a coupling reagent (e.g., HATU, HBTU, DCC, or EDCI; 1.1-1.5 eq) in a dry aprotic solvent such as DMF or DCM.

-

Base Addition: Add an organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-4 eq), to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography to obtain the desired this compound derivative.

Biological Evaluation Protocols

Protocol 3: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration using non-linear regression.

Protocol 4: Western Blot for ATM Kinase Inhibition

This protocol is used to detect the inhibition of ATM kinase activity by monitoring the phosphorylation of its downstream targets.

-

Cell Culture and Treatment: Seed cells (e.g., LoVo colorectal adenocarcinoma) in 6-well plates. Treat the cells with varying concentrations of the this compound ATM inhibitor for a specified time.

-

Induction of DNA Damage: To activate the ATM pathway, treat the cells with a DNA damaging agent (e.g., 10 µM etoposide (B1684455) for 1 hour or 10 Gy of ionizing radiation).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-KAP1 (Ser824), total KAP1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of ATM inhibition.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and structure-activity relationships associated with this compound derivatives.

Signaling Pathways

Caption: ATM Signaling Pathway Inhibition.

Caption: Tasquinimod's Immunomodulatory and Anti-Angiogenic Mechanisms.

Experimental Workflows

Caption: Drug Discovery Workflow.

Logical Relationships

Caption: Structure-Activity Relationship (SAR) Summary.

This technical guide provides a foundational understanding of the this compound scaffold in medicinal chemistry. The presented data, protocols, and diagrams offer valuable insights for researchers and professionals engaged in the design and development of novel therapeutics based on this privileged core structure. Further exploration of the vast chemical space around this scaffold is likely to yield new and improved drug candidates for a range of diseases.

References

- 1. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tasquinimod - Wikipedia [en.wikipedia.org]

- 3. activebiotech.com [activebiotech.com]

- 4. Quinoline carboxamide core moiety-based compounds inhibit P. falciparumfalcipain-2: Design, synthesis and antimalarial efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

In silico modeling of quinoline-3-carboxamide derivatives

An In-Depth Technical Guide to the In Silico Modeling of Quinoline-3-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-carboxamides (B1200007) represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, particularly as anticancer agents.[1][2] These compounds are known to inhibit various protein kinases, which are crucial in cancer cell signaling pathways.[1][3] The development of potent and selective this compound derivatives is significantly accelerated by in silico modeling, also known as computer-aided drug design (CADD).[4][5] These computational techniques allow for the rational design, virtual screening, and optimization of drug candidates, reducing the time and cost associated with traditional drug discovery.[5][6]

This technical guide provides a comprehensive overview of the core in silico methodologies applied to this compound derivatives. It details common experimental protocols, presents quantitative data from relevant studies, and illustrates key workflows and biological pathways.

Core In Silico Methodologies in Drug Design

The in silico approach to drug discovery can be broadly categorized into two main types: structure-based drug design (SBDD) and ligand-based drug design (LBDD).[5]

-

Structure-Based Drug Design (SBDD): This method is employed when the three-dimensional structure of the biological target (e.g., a protein receptor) is known.[6] SBDD aims to design molecules that fit precisely into the target's binding site to modulate its activity.[5] Key SBDD techniques include molecular docking and molecular dynamics simulations.

-

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These techniques rely on the knowledge of molecules (ligands) that are known to bind to the target.[5] Common LBDD approaches include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.[7]

A crucial component of modern in silico drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of a compound early in the discovery process.[6][8]

// Connections ProteinPrep -> SBDD [lhead=cluster_1]; LigandPrep -> LBDD [lhead=cluster_1]; LigandPrep -> Docking; SBDD -> Docking; Docking -> MD; LBDD -> QSAR; LBDD -> Pharmacophore; {Docking, MD, QSAR, Pharmacophore} -> HitID; HitID -> ADMET; ADMET -> LeadOpt; LeadOpt -> Synthesis [color="#EA4335", style=dashed, label="Feedback Loop"]; Synthesis -> LeadOpt [color="#EA4335", style=dashed]; } Caption: A flowchart illustrating the typical workflow for in silico drug design.

Case Study: Quinoline-3-Carboxamides as Kinase Inhibitors

Quinoline-3-carboxamides have been extensively studied as inhibitors of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes key regulators of the DNA Damage Response (DDR) pathway like ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and rad3 related), and DNA-PKcs (DNA dependent protein kinase catalytic subunit).[9][10]

The DDR pathway is a critical signaling network that cancer cells exploit to survive DNA-damaging therapeutics.[11] Inhibiting key kinases in this pathway, such as ATM, can sensitize cancer cells to treatment.[9]

Data Presentation: Biological Activity and Docking Scores

In a study developing quinoline-3-carboxamides as potential ATM kinase inhibitors, several compounds showed promising cytotoxicity against various cancer cell lines.[10] Molecular docking studies were then performed to predict their binding affinity not only to ATM but also to other related kinases to assess selectivity.[10]

Table 1: Cytotoxicity (GI₅₀ in µM) of this compound Derivatives [10]

| Compound | HCT116 (Colon Cancer) | MDA-MB-468 (Breast Cancer) | MDA-MB-231 (Breast Cancer) |

|---|---|---|---|

| 6a | 10.3 ± 0.6 | 13.5 ± 0.4 | > 50 |

| 6b | 9.7 ± 0.3 | 11.2 ± 0.9 | > 50 |

| 6h | 11.2 ± 0.5 | 12.8 ± 0.7 | > 50 |

| KU60019 * | 0.8 ± 0.04 | 1.5 ± 0.08 | 2.3 ± 0.1 |

Positive control, a known ATM kinase inhibitor.

Table 2: Molecular Docking Scores (kcal/mol) Against PIKK Family Kinases [10]

| Compound | ATM | ATR | DNA-PKcs | mTOR | PI3Kγ |

|---|---|---|---|---|---|

| 6a | -10.05 | -8.76 | -9.11 | -8.54 | -7.98 |

| 6b | -10.21 | -8.99 | -9.32 | -8.76 | -8.11 |

| 6h | -9.87 | -8.54 | -8.99 | -8.32 | -7.84 |

Scores represent Glide XP docking scores. More negative values indicate stronger predicted binding affinity.

The data suggests that while the synthesized compounds are less potent than the control, they show promising activity and selectivity towards ATM kinase in silico.[10]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, generalized methodologies for the key in silico experiments cited in the literature for this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is widely used for virtual screening and to understand structure-activity relationships.[4][10]

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). For example, the PDGFR receptor with PDB ID: 5GRN was used for docking studies.[4]

-

If an experimental structure is unavailable, a homology model may be built.[10]

-

Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools.[4][10] This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure's energy.

-

-

Ligand Preparation:

-

Draw the 2D structures of the this compound derivatives using software like ChemAxon Marvin Sketch.[4]

-

Convert the 2D structures to 3D and generate low-energy conformers using tools like LigPrep (Schrödinger) or Open Babel.

-

-

Grid Generation:

-

Define the binding site (active site) on the receptor. This is typically done by specifying a grid box centered on the co-crystallized ligand or on key catalytic residues.

-

-

Docking Simulation:

-

Pose Analysis and Scoring:

-

The software calculates a docking score (e.g., GlideScore, binding energy in kcal/mol) for each pose to estimate binding affinity.[4]

-

Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues using visualization tools like Maestro, PyMOL, or Discovery Studio.[4]

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the flexibility of the protein.[10][12]

Protocol:

-

System Setup:

-

Force Field Application:

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

-

-

Production Run:

-

Run the simulation for a specific duration (e.g., 100 ns) using software like NAMD, GROMACS, or AMBER.[10]

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[3]

-

QSAR Modeling

QSAR models are mathematical equations that relate the chemical structure of compounds to their biological activity.[13][14]

// Nodes Dataset [label="1. Dataset Collection\n(Structures & IC50/pIC50 values)"]; Split [label="2. Data Splitting\n(Training Set & Test Set)"]; Descriptors [label="3. Descriptor Calculation\n(2D/3D properties)"]; Model [label="4. Model Generation\n(e.g., MLR, PLS)"]; Validation [label="5. Model Validation\n(Internal & External)"]; Prediction [label="6. Prediction for New Compounds", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Validated Predictive Model", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dataset -> Split; Split -> Descriptors; Descriptors -> Model; Model -> Validation; Validation -> Result [label="If valid"]; Validation -> Model [style=dashed, label="If invalid, refine"]; Result -> Prediction; } Caption: A flowchart outlining the key steps in developing a QSAR model.

Protocol:

-

Data Collection:

-

Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC₅₀ or GI₅₀ values).[14]

-

Convert activity values to a logarithmic scale (pIC₅₀) for a better distribution.

-

-

Dataset Splitting:

-

Divide the dataset into a training set (typically ~70-80% of the compounds) to build the model and a test set to validate it.[14]

-

-

Descriptor Calculation:

-

Model Building:

-

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a mathematical relationship between the descriptors (independent variables) and biological activity (dependent variable).[14]

-

-

Model Validation:

-

Internal Validation: Use methods like cross-validation (leave-one-out) on the training set to assess the model's robustness. Key metrics include q².

-

External Validation: Use the test set to evaluate the model's predictive power. Key metrics include r²_pred.[16]

-

-

Interpretation:

-

Analyze the final QSAR model to understand which structural features are crucial for activity. For 3D-QSAR, this involves interpreting contour maps that show where steric bulk or certain electrostatic properties increase or decrease activity.[15]

-

Conclusion

In silico modeling is an indispensable tool in the modern drug discovery pipeline for this compound derivatives. Techniques such as molecular docking, MD simulations, and QSAR provide profound insights into ligand-receptor interactions, binding stability, and structure-activity relationships.[10][14] By enabling the rapid screening of large compound libraries and the rational design of more potent and selective inhibitors, these computational methods significantly de-risk, streamline, and accelerate the development of novel therapeutics targeting a range of diseases, most notably cancer.[1][17] The continued integration of these powerful predictive models will undoubtedly pave the way for the next generation of quinoline-based drugs.

References

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. microbenotes.com [microbenotes.com]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Characterization of this compound Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In Silico Research Is Rewriting the Rules of Drug Development: Is It the End of Human Trials? - PMC [pmc.ncbi.nlm.nih.gov]

Predicting the Future of Novel Quinoline-3-Carboxamides: An In-depth Technical Guide to ADMET Profiling

For Researchers, Scientists, and Drug Development Professionals

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents and a multitude of investigational compounds with promising biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties being a primary cause of late-stage attrition. This technical guide provides a comprehensive overview of the essential in vitro and in silico methods for predicting the ADMET profiles of novel quinoline-3-carboxamides (B1200007), enabling early-stage risk assessment and informed decision-making in the drug discovery pipeline.

In Silico ADMET Prediction: The First Filter

Before embarking on resource-intensive experimental assays, in silico computational models offer a rapid and cost-effective initial assessment of a compound's drug-likeness. Various software and web-based tools can predict a range of physicochemical and pharmacokinetic properties based on the chemical structure of the novel quinoline-3-carboxamides.

Table 1: Predicted Physicochemical and ADMET Properties of Hypothetical Novel Quinoline-3-Carboxamides

| Compound ID | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | Aqueous Solubility (logS) | Blood-Brain Barrier (BBB) Permeation | Human Intestinal Absorption (%) | CYP2D6 Inhibition | hERG Inhibition |

| QNC-001 | 350.4 | 2.5 | 75.6 | -3.2 | High | >90% | Non-inhibitor | Low risk |

| QNC-002 | 412.5 | 3.8 | 85.2 | -4.5 | Medium | ~85% | Inhibitor | Medium risk |

| QNC-003 | 388.4 | 1.9 | 95.8 | -2.8 | Low | >90% | Non-inhibitor | Low risk |

| QNC-004 | 450.6 | 4.2 | 70.1 | -5.1 | High | ~80% | Non-inhibitor | High risk |

| QNC-005 | 395.4 | 3.1 | 88.4 | -3.9 | Medium | >90% | Non-inhibitor | Low risk |

Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from in silico prediction software.

In Vitro ADMET Assays: Experimental Validation

Following in silico screening, a battery of in vitro assays is crucial to experimentally validate and refine the predicted ADMET properties. These assays provide quantitative data on key parameters that govern a drug's fate in the body.

Absorption

1. Solubility: A compound's solubility is a critical determinant of its oral absorption. Both kinetic and thermodynamic solubility assays are commonly employed.

Table 2: Experimental Solubility of Novel Quinoline-3-Carboxamides

| Compound ID | Kinetic Solubility (µM) in PBS (pH 7.4) | Thermodynamic Solubility (µM) in PBS (pH 7.4) |

| QNC-001 | 150 | 125 |

| QNC-002 | 45 | 30 |

| QNC-003 | 210 | 190 |

| QNC-004 | 25 | 15 |

| QNC-005 | 90 | 75 |

2. Permeability: The ability of a compound to permeate across biological membranes, such as the intestinal epithelium, is another key factor for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are the gold standards for assessing passive and active transport, respectively.[1][2][3][4][5]

Table 3: In Vitro Permeability of Novel Quinoline-3-Carboxamides

| Compound ID | PAMPA Apparent Permeability (Papp) (10⁻⁶ cm/s) | Caco-2 Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (Papp, B→A / Papp, A→B) |

| QNC-001 | 8.5 | 10.2 | 1.2 |

| QNC-002 | 3.2 | 2.5 | 3.5 |

| QNC-003 | 12.1 | 15.5 | 0.9 |

| QNC-004 | 6.8 | 5.1 | 1.5 |

| QNC-005 | 9.7 | 11.8 | 1.1 |

Metabolism

Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[6] This is typically assessed using liver microsomes.[7]

Table 4: Metabolic Stability of Novel Quinoline-3-Carboxamides in Human Liver Microsomes

| Compound ID | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| QNC-001 | > 60 | < 10 |

| QNC-002 | 25 | 45 |

| QNC-003 | 48 | 18 |

| QNC-004 | 15 | 75 |

| QNC-005 | > 60 | < 12 |

Toxicity

1. Cytotoxicity: Assessing a compound's potential to cause cell death is a fundamental toxicity screen. The MTT assay, which measures mitochondrial metabolic activity, is a widely used method to determine the half-maximal inhibitory concentration (IC50) in various cell lines.

Table 5: In Vitro Cytotoxicity (IC50) of Novel Quinoline-3-Carboxamides

| Compound ID | HCT116 (Colon Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

| QNC-001 | 5.2 | 8.1 | 12.5 |

| QNC-002 | 1.8 | 2.5 | 4.3 |

| QNC-003 | 15.7 | 22.4 | 35.1 |

| QNC-004 | 0.9 | 1.3 | 2.1 |

| QNC-005 | 7.8 | 10.5 | 18.9 |

Note: The data in Tables 2-5 are representative and intended for illustrative purposes.

2. Cardiotoxicity (hERG Inhibition): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[8] The manual patch-clamp technique is the gold-standard for assessing a compound's hERG inhibition potential.[9][10][11] Quinoline-containing compounds have been noted for their potential to interact with the hERG channel, making this a critical safety assessment.[12][13][14][15][16]

Table 6: hERG Inhibition of Quinoline (B57606) Derivatives

| Compound | IC50 (µM) |

| Quinidine | 0.41 - 3.0 |

| Flecainide (B1672765) | 3.91 |

| Propafenone (B51707) | 0.44 |

| Lignocaine | 262.9 |

Note: This table provides literature data for known hERG inhibitors containing a quinoline or similar scaffold to highlight the importance of this assay. Specific data for novel quinoline-3-carboxamides would need to be experimentally determined.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accuracy.

Kinetic and Thermodynamic Solubility Assays

-

Kinetic Solubility Protocol: [17][18][19][20]

-

Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).

-

Add the DMSO stock solution to phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%).

-

Incubate the samples at room temperature with shaking for a defined period (e.g., 2 hours).

-

Measure the turbidity of the samples using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration by LC-MS/MS or UV-Vis spectroscopy.

-

-

Thermodynamic Solubility Protocol: [21][22][23][24][25]

-

Add an excess amount of the solid compound to PBS at pH 7.4.

-

Shake the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Prepare a lipid solution (e.g., 2% lecithin (B1663433) in dodecane).

-

Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.

-

Add the test compound solution (in a buffer at a specific pH, e.g., 7.4) to the donor wells.

-

Fill the acceptor wells of a 96-well plate with buffer.

-

Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-18 hours) at room temperature.[2]

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay

-

Culture Caco-2 cells on permeable supports in a Transwell® plate for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For apical-to-basolateral (A→B) permeability, add the test compound to the apical (donor) side and fresh medium to the basolateral (receiver) side.

-

For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) side and fresh medium to the apical (receiver) side.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.

-

Calculate the Papp values for both directions and the efflux ratio.

Liver Microsomal Stability Assay[4][26]

-

Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the test compound (final concentration typically 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

MTT Cytotoxicity Assay

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Manual Patch-Clamp hERG Assay

-

Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a specific voltage-clamp protocol to elicit hERG tail currents.

-

Record the baseline hERG current in the extracellular solution.

-

Perfuse the cell with increasing concentrations of the test compound and record the hERG current at each concentration.

-

Measure the inhibition of the hERG tail current at each concentration relative to the baseline.

-

Determine the IC50 value by fitting the concentration-response data to a Hill equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by quinoline-3-carboxamides and a typical ADMET screening workflow.

Caption: A typical experimental workflow for ADMET screening in drug discovery.

Caption: Simplified ATM signaling pathway, a potential target for anticancer quinoline-3-carboxamides.

Caption: Key signaling pathways modulated by the this compound drug, Tasquinimod.[13][26][27][28]

Caption: Mechanisms of action for the immunomodulatory quinoline-3-carboxamides, Laquinimod and Paquinimod.[12][29][30][31][32][33][34][35][36][37]

Conclusion

A thorough and early assessment of ADMET properties is paramount for the successful development of novel quinoline-3-carboxamides. The integrated use of in silico prediction and a suite of in vitro assays, as detailed in this guide, provides a robust framework for identifying candidates with the most favorable drug-like properties. By systematically evaluating solubility, permeability, metabolic stability, and potential toxicities, researchers can de-risk their projects, optimize lead compounds more efficiently, and ultimately increase the probability of advancing new, safe, and effective this compound-based therapies to the clinic. This proactive approach to ADMET profiling is an indispensable component of modern drug discovery.##

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents and a multitude of investigational compounds with promising biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties being a primary cause of late-stage attrition. This technical guide provides a comprehensive overview of the essential in vitro and in silico methods for predicting the ADMET profiles of novel quinoline-3-carboxamides, enabling early-stage risk assessment and informed decision-making in the drug discovery pipeline.

In Silico ADMET Prediction: The First Filter

Before embarking on resource-intensive experimental assays, in silico computational models offer a rapid and cost-effective initial assessment of a compound's drug-likeness. Various software and web-based tools can predict a range of physicochemical and pharmacokinetic properties based on the chemical structure of the novel quinoline-3-carboxamides.

Table 1: Predicted Physicochemical and ADMET Properties of Hypothetical Novel Quinoline-3-Carboxamides

| Compound ID | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | Aqueous Solubility (logS) | Blood-Brain Barrier (BBB) Permeation | Human Intestinal Absorption (%) | CYP2D6 Inhibition | hERG Inhibition |

| QNC-001 | 350.4 | 2.5 | 75.6 | -3.2 | High | >90% | Non-inhibitor | Low risk |

| QNC-002 | 412.5 | 3.8 | 85.2 | -4.5 | Medium | ~85% | Inhibitor | Medium risk |

| QNC-003 | 388.4 | 1.9 | 95.8 | -2.8 | Low | >90% | Non-inhibitor | Low risk |

| QNC-004 | 450.6 | 4.2 | 70.1 | -5.1 | High | ~80% | Non-inhibitor | High risk |

| QNC-005 | 395.4 | 3.1 | 88.4 | -3.9 | Medium | >90% | Non-inhibitor | Low risk |

Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from in silico prediction software.

In Vitro ADMET Assays: Experimental Validation

Following in silico screening, a battery of in vitro assays is crucial to experimentally validate and refine the predicted ADMET properties. These assays provide quantitative data on key parameters that govern a drug's fate in the body.